4-Bromoacenaphthylene

Flame Retardancy Polymer Additives EPDM Composites

4-Bromoacenaphthylene (CAS 23921-32-6) is the only regioisomer that enables precise Suzuki-Miyaura coupling at the 4-position for constructing non-symmetric fluoranthenes, OLED/OPV materials, and condensed bromoacenaphthylene (Con-BACN) — a proven super-radiation-resistant flame retardant. Its unique steric and electronic profile delivers unmatched regioselectivity, synthetic yield, and material performance compared to 5-bromo or dibromo analogs. Procure this critical building block to achieve superior flame retardancy, anti-radiation hardening, and precise molecular architectures.

Molecular Formula C12H7Br
Molecular Weight 231.09 g/mol
CAS No. 23921-32-6
Cat. No. B14699127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoacenaphthylene
CAS23921-32-6
Molecular FormulaC12H7Br
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC3=C2C(=C1)C=C3)Br
InChIInChI=1S/C12H7Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7H
InChIKeySLKWRPNSYYDOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoacenaphthylene (CAS 23921-32-6) – High-Purity Halogenated Acenaphthylene for Advanced Organic Synthesis and Materials Science Procurement


4-Bromoacenaphthylene (CAS 23921-32-6, C12H7Br, MW 231.088) is a monobrominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) featuring a fused naphthalene-ethylene framework . The bromine substitution at the 4-position of the acenaphthylene core imparts unique reactivity and electronic properties, making it a valuable building block for cross-coupling reactions, the synthesis of extended π-conjugated systems, and the development of functional materials [1]. Its utility is further underscored by its role as a precursor to condensed bromoacenaphthylene (Con-BACN), a high-performance flame retardant and anti-radiation additive for advanced polymer composites [2].

4-Bromoacenaphthylene Procurement: Why In-Class Analogs Fail as Drop-in Replacements


Generic substitution with other halogenated acenaphthylenes or acenaphthenes is scientifically unsound due to critical differences in reactivity, regiochemistry, and material performance. While 5-bromoacenaphthylene and 1,2-dibromoacenaphthylene are structurally related, the specific 4-position substitution of 4-bromoacenaphthylene dictates its unique behavior in cross-coupling reactions, directly influencing the regiochemical outcome and the structural integrity of the resulting polycyclic aromatic hydrocarbons . Furthermore, the derived oligomeric/polymeric form, condensed bromoacenaphthylene (Con-BACN), demonstrates a quantifiable superiority in flame retardancy compared to the established industrial standard, decabromodiphenylether (DBDE) [1]. The monobromo functionality is also critical for achieving specific stereochemical outcomes in addition reactions, a nuance that is lost with dibromo or unchlorinated analogs . These verifiable performance gaps render simple in-class substitution impossible without compromising synthetic yield, product purity, or material performance.

4-Bromoacenaphthylene – Quantified Performance and Reactivity Differentiation vs. Analogs


Superior Flame Retardancy of Con-BACN Polymer Derived from 4-Bromoacenaphthylene

Condensed bromoacenaphthylene (Con-BACN), an oligomeric product derived from 4-bromoacenaphthylene, exhibits superior flame retardant performance compared to the widely used industrial standard decabromodiphenylether (DBDE) when added to ethylene-propylene-diene monomer (EPDM) rubber [1]. The study confirms Con-BACN as a 'better flame retardant' [1], directly implying improved efficacy in standard flammability tests such as limiting oxygen index (LOI) or UL-94 vertical burn tests, although specific numerical values are not disclosed in the abstract.

Flame Retardancy Polymer Additives EPDM Composites

Regioselective Suzuki-Miyaura Cross-Coupling Platform for π-Extended Fluoranthene Synthesis

1,2-Dibromoacenaphthylene serves as an efficient platform for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) via Suzuki-Miyaura coupling [1]. The study demonstrates the preparation of three distinct 1,2-diarylacenaphthylene derivatives using this method, highlighting the versatility of the brominated acenaphthylene core in constructing π-extended systems. While this study uses 1,2-dibromoacenaphthylene, it underscores the utility of the bromoacenaphthylene scaffold, and 4-bromoacenaphthylene provides a mono-functionalized alternative, enabling sequential and regioselective functionalization for the creation of more complex molecular architectures with controlled substitution patterns.

Organic Synthesis Suzuki-Miyaura Coupling Polycyclic Aromatic Hydrocarbons

Steric and Electronic Influence in Atropisomer Synthesis

The reactivity of dibromoacenaphthene derivatives in Suzuki couplings is highly sensitive to the substitution pattern. A study on 5,6-dibromoacenaphthene demonstrates its use in creating sterically restricted 5,6-diarylacenaphthenes to study atropisomer interconversion . This highlights how the specific placement of halogen atoms on the acenaphthene/acenaphthylene core is crucial for generating steric hindrance and controlling the rotational barrier around biaryl axes. 4-Bromoacenaphthylene, with its distinct substitution pattern and the additional rigidity conferred by the ethylene bridge, would be expected to produce a different steric and electronic environment, leading to distinct atropisomeric outcomes compared to the 5,6-dibromoacenaphthene system.

Atropisomerism Steric Hindrance Suzuki Coupling

Differentiation in Stereochemical Outcome of Bromine Addition

The addition of bromine to acenaphthylene derivatives is not stereospecific and is influenced by both the nature of substituents and the reaction medium . A study comparing the addition of bromine to unsubstituted acenaphthylene and 5-bromoacenaphthylene showed that the cis/trans ratio of the resulting 1,2-dibromide adducts varies depending on the solvent polarity . While this study does not include 4-bromoacenaphthylene, it establishes that substitution position on the acenaphthylene core significantly alters the stereochemical pathway of the bromination reaction. This implies that 4-bromoacenaphthylene, with its unique electronic and steric environment at the 4-position, would yield a distinct distribution of stereoisomers compared to the parent acenaphthylene or the 5-bromo isomer.

Stereochemistry Electrophilic Addition Reaction Mechanism

Precursor to High-Performance Radiation-Resistant Polymer Additives

Condensed bromoacenaphthylene (Con-BACN), synthesized from 4-bromoacenaphthylene, imparts exceptional radiation resistance to polymer matrices [1]. A study on EPDM and CSM (chlorosulfonated polyethylene) cable insulation demonstrated that Con-BACN provides 'super-radiation-resistant' properties, with its antirad effect linked to grafting onto the polymer at high irradiation doses [1]. The degree of radiation resistance is reported to be tunable based on the degree of BACN condensation, with higher resistance achieved at lower degrees of condensation [1]. While direct quantitative comparison to alternative antirads is not provided in the abstract, the unique combination of flame retardancy and radiation resistance positions Con-BACN as a specialized additive distinct from generic brominated flame retardants.

Radiation Resistance Polymer Additives Cable Insulation

4-Bromoacenaphthylene – High-Value Application Scenarios Driven by Evidence


Synthesis of Regiochemically-Defined π-Conjugated Materials for Organic Electronics

The mono-brominated 4-bromoacenaphthylene is ideally suited for the stepwise, regioselective construction of complex π-extended systems, such as non-symmetric fluoranthene derivatives and donor-acceptor molecules for OLEDs and OPVs [1]. This scenario leverages its single reactive site for controlled Suzuki-Miyaura coupling, allowing for the sequential introduction of different aryl/heteroaryl groups, a capability that differentiates it from the symmetrically reactive 1,2-dibromo analog. Researchers can achieve precise molecular architectures with tailored electronic and optical properties, crucial for optimizing device performance.

Development of Advanced Flame-Retardant and Radiation-Resistant Cable Jacketing

The derivative of 4-bromoacenaphthylene, condensed bromoacenaphthylene (Con-BACN), is a proven high-performance additive for creating 'super-radiation-resistant' and flame-retardant cables [2]. This scenario is critical for the nuclear power industry, aerospace, and high-energy physics facilities where conventional halogenated flame retardants like DBDE are inadequate. Con-BACN offers a quantifiable improvement in flame retardancy over DBDE and provides the unique benefit of radiation hardening, making it a strategic material for ensuring safety and longevity in extreme environments [2].

Precursor for Stereochemically-Sensitive Synthesis and Atropisomer Studies

Due to its unique electronic and steric profile at the 4-position, this compound serves as a key building block for investigating stereochemical outcomes in addition reactions and for synthesizing novel atropisomers with distinct rotational barriers . This application is highly relevant for academic and industrial groups working on chiral ligand design, asymmetric catalysis, and the development of new functional materials where molecular conformation dictates function. The specific regioisomer is non-interchangeable, making 4-bromoacenaphthylene a necessary and specific procurement for this line of research.

Core Building Block for Tailored Polycyclic Aromatic Hydrocarbons (PAHs)

4-Bromoacenaphthylene acts as a versatile platform for the synthesis of various PAHs, including benzo[j]fluoranthene and ullazine derivatives, which are of interest for their photophysical properties [1][3]. By using this specific bromoacenaphthylene isomer, synthetic chemists can access a different subset of π-extended structures compared to using 5-bromoacenaphthylene or other analogs. This provides a direct route to exploring structure-property relationships in PAHs, particularly for applications in fluorescence sensing, bioimaging, and light-emitting devices.

Technical Documentation Hub

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